molecular formula C12H13N3OS B492907 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide CAS No. 690645-67-1

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide

Cat. No.: B492907
CAS No.: 690645-67-1
M. Wt: 247.32g/mol
InChI Key: BFUDICCSMDKIHZ-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazonoyl halides, which are known for their wide range of biological properties . The nature of these interactions often involves the formation of stable complexes that can modulate the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . These effects are mediated through its interaction with cellular components, leading to alterations in cellular processes.

Chemical Reactions Analysis

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(2)11(16)14-12-13-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDICCSMDKIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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